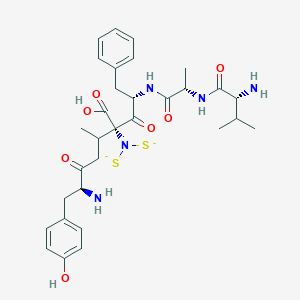
Enkephalin, pen(2,5)-ala(3)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Enkephalin, pen(2,5)-ala(3)- is a type of endogenous opioid peptide that is naturally produced in the body. It belongs to the family of neuropeptides known as enkephalins, which are involved in pain regulation and other physiological processes. Enkephalin, pen(2,5)-ala(3)- has been the subject of extensive scientific research due to its potential therapeutic applications. Synthesis Method: Enkephalin, pen(2,5)-ala(3)- is synthesized through a complex process involving multiple steps. The first step involves the synthesis of the precursor molecule, which is then cleaved to produce the final product. The process is typically carried out using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. Scientific Research Application: Enkephalin, pen(2,5)-ala(3)- has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic effects, which make it a promising candidate for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions. Mechanism of Action: Enkephalin, pen(2,5)-ala(3)- exerts its effects by binding to opioid receptors in the body. There are three main types of opioid receptors: mu, delta, and kappa. Enkephalin, pen(2,5)-ala(3)- has a high affinity for the delta opioid receptor, which is involved in pain regulation and other physiological processes. Biochemical and Physiological Effects: Enkephalin, pen(2,5)-ala(3)- has a number of biochemical and physiological effects in the body. It has been shown to have analgesic effects, which make it a promising candidate for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions. Enkephalin, pen(2,5)-ala(3)- has also been shown to have effects on the immune system, including the modulation of cytokine production. Advantages and Limitations for Lab Experiments: Enkephalin, pen(2,5)-ala(3)- has several advantages for use in lab experiments. It is a naturally occurring peptide, which means that it is less likely to cause adverse effects than synthetic compounds. Additionally, it has a well-defined mechanism of action, which makes it easier to study. However, there are also limitations to its use in lab experiments. It is difficult to produce in large quantities, which can make it expensive to use. Additionally, its effects can be difficult to measure, which can make it challenging to study. Future Directions: There are several future directions for research on enkephalin, pen(2,5)-ala(3)-. One area of interest is the development of new therapeutic agents based on this peptide. Researchers are exploring the use of enkephalin, pen(2,5)-ala(3)- and other opioid peptides for the treatment of pain, inflammation, and other conditions. Another area of interest is the study of the immune-modulating effects of enkephalin, pen(2,5)-ala(3)-. Researchers are exploring the potential use of this peptide in the treatment of autoimmune diseases and other conditions that involve immune dysregulation. Finally, researchers are also exploring the use of enkephalin, pen(2,5)-ala(3)- as a tool for studying opioid receptors and other aspects of pain regulation.
Eigenschaften
CAS-Nummer |
151608-23-0 |
|---|---|
Produktname |
Enkephalin, pen(2,5)-ala(3)- |
Molekularformel |
C31H41N5O7S2-2 |
Molekulargewicht |
659.8 g/mol |
IUPAC-Name |
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid |
InChI |
InChI=1S/C31H41N5O7S2/c1-17(2)26(33)29(41)34-19(4)28(40)35-24(16-20-8-6-5-7-9-20)27(39)31(30(42)43,36(44)45)18(3)14-25(38)23(32)15-21-10-12-22(37)13-11-21/h5-13,17-19,23-24,26,37H,14-16,32-33H2,1-4H3,(H,34,41)(H,35,40)(H,42,43)/q-2/t18?,19-,23-,24-,26+,31-/m0/s1 |
InChI-Schlüssel |
GEMNCLQIETXWPM-ALLOXMOUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[C@@](C(C)CC(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])NC(=O)[C@@H](C(C)C)N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N |
Synonyme |
(Ala(3))DPDPE 2,5-Pen-3-Ala-enkephalin enkephalin, Pen(2,5)-Ala(3)- enkephalin, Pen(2,5)-Ala(3)-, (D-Ala(3))-stereoisomer enkephalin, penicillamine(2,5)-alanyl(3)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



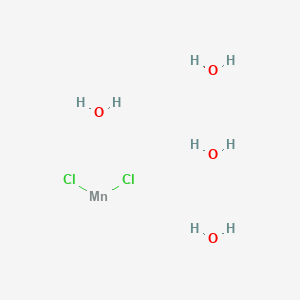
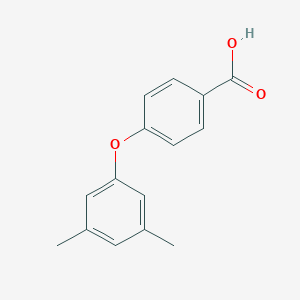
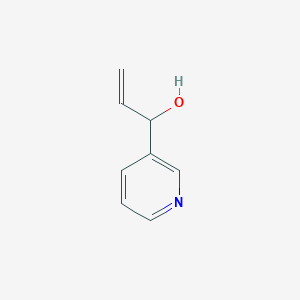
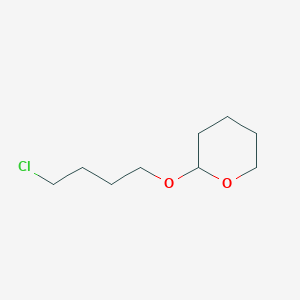
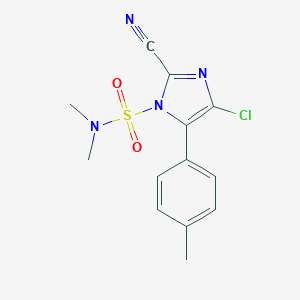

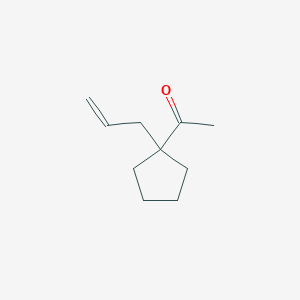
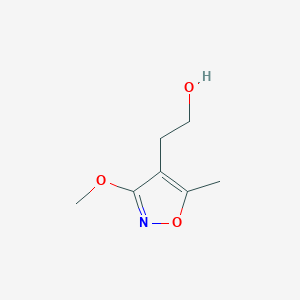

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
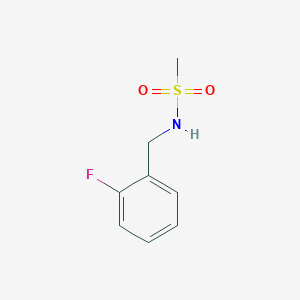
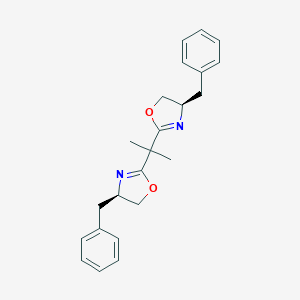
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)